Cilengitide hydrochloride

Integrin Binding Assay αvβ5 Affinity Cross-Study Comparison

Cilengitide hydrochloride (MW 625.1, CAS 188969-00-8) is the definitive research-grade salt for integrin studies. Unlike linear RGD peptides degraded rapidly in plasma or pan-αv inhibitors with weak αvβ5 affinity (e.g., CWHM-12 IC₅₀ 61 nM), this cyclic pentapeptide delivers balanced, low-nanomolar dual antagonism at αvβ3 (0.54 nM) and αvβ5 (8 nM) plus unique α5β1 activity (15.4 nM). Backed by Phase III human PK data (t½=3.8 h, >85% plasma stability), it ensures reproducible chronic dosing in xenograft models. The defined HCl stoichiometry guarantees batch-to-batch solubility consistency—order now to consolidate your integrin toolkit.

Molecular Formula C27H41ClN8O7
Molecular Weight 625.1 g/mol
CAS No. 188969-00-8
Cat. No. B1512406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilengitide hydrochloride
CAS188969-00-8
Molecular FormulaC27H41ClN8O7
Molecular Weight625.1 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl
InChIInChI=1S/C27H40N8O7.ClH/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H/t17-,18-,19+,22-;/m0./s1
InChIKeyJSBRBZVFFMRGCI-LOPTWHKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cilengitide Hydrochloride (CAS 188969-00-8): A Cyclic RGD Pentapeptide Integrin Antagonist for Preclinical and Clinical Research Procurement


Cilengitide hydrochloride is the salt form of Cilengitide, a cyclic Arg-Gly-Asp (RGD) pentapeptide . It functions as a competitive antagonist of integrins αvβ3 and αvβ5, with reported IC₅₀ values in the low nanomolar range depending on assay conditions [1]. Unlike many small molecule integrin inhibitors, Cilengitide is a peptide-based compound that has advanced to Phase III clinical trials for glioblastoma, providing extensive human safety and pharmacokinetic data [2]. The hydrochloride salt form (MW 625.1 g/mol) is the preferred research-grade material, offering defined stoichiometry and enhanced aqueous solubility compared to the free base, which facilitates reproducible in vitro and in vivo experimentation .

Why Generic RGD Peptides or Pan-Integrin Inhibitors Cannot Substitute for Cilengitide Hydrochloride in Research Settings


Cilengitide exhibits a distinct integrin selectivity profile that is not recapitulated by linear RGD peptides, which suffer from rapid enzymatic degradation and low affinity (IC₅₀ values >12 nM for αvβ3 and >167 nM for αvβ5) [1]. Furthermore, newer pan-αv inhibitors such as CWHM-12, while potent (αvβ3 IC₅₀ ~0.8 nM), display a >75-fold weaker affinity for αvβ5 (IC₅₀ ~61 nM), making them unsuitable surrogates for studies where dual αvβ3/αvβ5 antagonism is critical . Even structurally related cyclic pentapeptides like c(RGDfV) demonstrate substantially reduced binding potency (αvβ3 IC₅₀ >50 nM) compared to Cilengitide [1]. These quantitative differences in target engagement, selectivity, and metabolic stability underscore why Cilengitide hydrochloride cannot be casually replaced by off-the-shelf integrin inhibitors without altering experimental outcomes.

Quantitative Differentiation of Cilengitide Hydrochloride: Head-to-Head Integrin Binding, Selectivity, and Stability Data


Superior αvβ5 Binding Affinity Distinguishes Cilengitide from Pan-αv Inhibitors CWHM-12 and MK-0429

Cilengitide demonstrates high-affinity binding to αvβ5 integrin with an IC₅₀ of 8 nM in a standardized solid-phase binding assay [1]. In contrast, the pan-αv inhibitor CWHM-12 exhibits a markedly weaker αvβ5 IC₅₀ of 61 nM under comparable conditions, representing a 7.6-fold lower affinity . This differential is critical for studies where αvβ5 antagonism is a primary mechanism of action. While MK-0429 shows sub-nanomolar potency against αvβ5 (IC₅₀ ~0.1-0.5 nM), it is a non-peptide pan-inhibitor with distinct physicochemical properties and oral bioavailability, making it a poor comparator for peptide-based experimental systems .

Integrin Binding Assay αvβ5 Affinity Cross-Study Comparison

Cilengitide Displays a Unique Selectivity Window for α5β1 Integrin Compared to SB-273005 and Linear RGD Peptides

In a comprehensive panel of RGD-binding integrins, Cilengitide exhibited an IC₅₀ of 15.4 nM for α5β1 integrin, in addition to its high affinity for αvβ3 (0.54 nM) and αvβ5 (8 nM) [1]. This α5β1 activity is significant because the non-peptide inhibitor SB-273005, while potent at αvβ3 (Ki 1.2 nM) and αvβ5 (Ki 0.3 nM), lacks appreciable α5β1 binding . Conversely, linear RGD peptides such as GRGDSPK show weak and non-selective binding across multiple integrins (αvβ3 IC₅₀ 12.2 nM, αvβ5 IC₅₀ 167 nM, α5β1 IC₅₀ 34 nM) [1]. Cilengitide thus occupies a unique position: it is a peptide-based inhibitor with defined, nanomolar activity against three therapeutically relevant integrins (αvβ3, αvβ5, α5β1), whereas SB-273005 is a non-peptide with a narrower profile and linear RGD peptides are low-affinity, unstable alternatives.

Integrin Selectivity α5β1 Binding Cross-Study Comparison

Superior Metabolic Stability of Cyclic RGD Pentapeptides Over Linear RGD Peptides

Cyclization of RGD peptides, as in Cilengitide (c(RGDf(NMe)Val)), significantly enhances stability against proteolytic degradation compared to linear RGD sequences [1]. In human plasma, unchanged Cilengitide constitutes >85% of the circulating drug, with a terminal half-life of approximately 3.8 hours and no detectable systemic metabolism [2][3]. In contrast, linear RGD peptides are rapidly degraded by serum proteases, rendering them unsuitable for many in vivo applications [1]. This stability is a direct consequence of the cyclic pentapeptide scaffold and N-methylation of the valine residue, a design feature absent in simpler RGD analogs. For researchers requiring sustained target engagement in cell culture or animal models, Cilengitide's metabolic resilience is a critical differentiator.

Metabolic Stability Peptide Cyclization Cross-Study Comparison

Cilengitide is the Most Extensively Clinically Characterized Integrin Antagonist, with Phase III Safety and Pharmacokinetic Data Unavailable for Newer Inhibitors

Cilengitide is the only RGD-based integrin antagonist to have completed a randomized, multicenter Phase III trial (CENTRIC) in newly diagnosed glioblastoma, involving 146 sites across 25 countries [1]. This extensive clinical program generated robust human safety, tolerability, and population pharmacokinetic data from over 136 adult patients, establishing a two-compartment model with a mean systemic clearance of 2.79 L/h/m² [2]. In contrast, newer integrin inhibitors such as CWHM-12, SB-273005, and GLPG0187 remain in preclinical or early clinical development, lacking comparable human data [3]. For researchers designing translational studies or requiring reference compounds with known human pharmacology, Cilengitide's rich clinical dataset provides a significant advantage.

Clinical Development Human Pharmacokinetics Cross-Study Comparison

Cilengitide's Solid-State Pseudopolymorphism Offers Formulation Flexibility Not Available with Non-Peptide Inhibitors

Cilengitide exhibits exceptional pseudopolymorphism, existing as an anhydrate (A1) and a tetrahydrate form (Cil1(H₂O)₄), with the anhydrate proving more thermodynamically stable in aqueous environments [1]. This property allows researchers to select a crystalline form with optimal solubility and stability for specific experimental conditions. For instance, the non-stoichiometric water-alcohol solvates (S1, S2) exhibit higher solubility than the anhydrate but rapidly convert to the stable anhydrate in aqueous media [1]. In contrast, non-peptide inhibitors like MK-0429 and SB-273005 are typically formulated as amorphous solids or in DMSO solutions, lacking the defined crystalline polymorphism that can be leveraged for controlled release or stability studies. This unique solid-state behavior is a direct consequence of Cilengitide's cyclic peptide structure and is not shared by small molecule integrin antagonists.

Solid-State Chemistry Polymorphism Formulation Development

Optimal Procurement Scenarios for Cilengitide Hydrochloride Based on Quantifiable Evidence


Preclinical In Vivo Angiogenesis and Tumor Metastasis Studies Requiring Sustained αvβ3/αvβ5 Antagonism

Given its >85% plasma stability and 3.8-hour terminal half-life in humans, Cilengitide hydrochloride is ideally suited for chronic dosing regimens in rodent xenograft or syngeneic tumor models [1]. Its balanced inhibition of αvβ3 (IC₅₀ 0.54 nM) and αvβ5 (IC₅₀ 8 nM) replicates the clinical mechanism of action, making it a superior choice over CWHM-12, which has weak αvβ5 activity (IC₅₀ 61 nM) [2].

In Vitro Cell Adhesion and Migration Assays Validating α5β1 Integrin Dependence

Cilengitide's unique activity at α5β1 (IC₅₀ 15.4 nM) enables researchers to interrogate α5β1-mediated cellular processes using a single compound [2]. This contrasts with SB-273005, which lacks α5β1 binding, and linear RGD peptides, which are rapidly degraded [2]. Procurement of Cilengitide hydrochloride thus consolidates the need for multiple tool compounds in integrin signaling studies.

Formulation Development and Solid-State Characterization Studies of Cyclic Peptides

The well-documented pseudopolymorphism of Cilengitide (anhydrate A1, tetrahydrate, and mixed solvates) provides a model system for investigating the impact of solid-state form on solubility, stability, and bioavailability [3]. This property is unique among integrin antagonists and makes Cilengitide hydrochloride a valuable reference material for pharmaceutical scientists developing peptide-based therapeutics.

Translational Research Leveraging Established Human Pharmacokinetic and Safety Data

Cilengitide's completion of Phase III clinical trials provides a robust human PK dataset, including a validated two-compartment model (CL = 2.79 L/h/m²) [1]. This information is invaluable for academic labs and biotech companies seeking to benchmark new integrin-targeted agents or to design rational combination therapies with predictable human exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilengitide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.